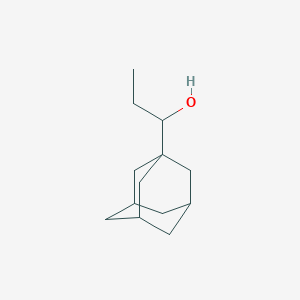

1-(1-Adamantyl)propan-1-ol

Vue d'ensemble

Description

1-(1-Adamantyl)propan-1-ol is a derivative of adamantane, which is a fundamental scaffold in medicinal chemistry due to its unique and rigid tricyclic structure. Adamantane derivatives are known for their biological activities and applications in pharmaceuticals, such as in the synthesis of memantine and rimantadine . The adamantyl group is also used to improve the rheological characteristics of oils and transmission fluids at low temperatures .

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For instance, 1-(1-Adamantyl)propan-1-ol, also known as adamantane-1-ol, can be synthesized by the catalytic oxidation of adamantane using m-chloroperoxybenzoic acid in the presence of metal complexes, with ruthenium-containing catalysts providing a yield of up to 66% . Another approach involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones to yield hydrazide-hydrazones with a 1-adamantane carbonyl moiety .

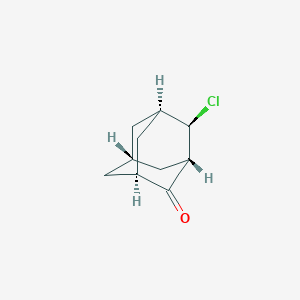

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structures of 1-(1-adamantyl)pyrazole and its derivatives have been solved, revealing the conformation about the bond between the heterocycle and the carbocycle . The adamantane behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents are apparent in the chemical shifts observed in carbon-13 NMR spectroscopy .

Chemical Reactions Analysis

Adamantane and its derivatives participate in various chemical reactions. The oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O has been reported, leading to the formation of adamantane-1-ol . Additionally, the synthesis of 1-(3-isoselenocyanatopropyl)adamantane from 3-(adamantan-1-yl)propan-1-amine demonstrates the versatility of adamantane derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantyl group. The photoelectron spectroscopy of the 1- and 2-adamantyl radicals provides insights into the energetics and structure of these species, with the ionization potentials indicating the effects of the adamantyl cage on bond cleavage energies . The crystal and molecular structures of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones show separation of hydrophobic and hydrophilic regions, with hydrogen bonding playing a significant role in the crystal packing . The vibrational properties of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations .

Applications De Recherche Scientifique

Synthesis of Memantine and Rimantadine : Adamantan-1-ol serves as a starting compound in the synthesis of pharmaceuticals like memantine and rimantadine. It's also used in the creation of adamantyl ethers, which are effective antioxidant additives for oils and transmission fluids, improving their rheological characteristics at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Antiviral Properties : Adamantyl-containing β-aminoketones and enaminoketones, derived from adamantan-1-ol, have been studied for their antiviral properties. These compounds show potential as biologically active materials (Makarova et al., 2001); (Makarova et al., 2003).

Willgerodt–Kindler Reaction : The compound plays a role in the Willgerodt–Kindler reaction of adamantyl ketones, providing insights into reaction times and yields in organic chemistry (Novakov et al., 2017).

Formation of Adamantylacetaldehyde or Methyl Ketone : In reactions with acetylene, adamantan-1-ol leads to the formation of adamantylacetaldehyde or adamantyl methyl ketone, under varying conditions (Kell & Mcquillin, 1972).

Adamantylation of N-Heterocycles and Nucleosides : Adamantan-1-ol is used in the adamantylation of various N-heterocycles and nucleosides, demonstrating its versatility in organic chemistry and potential applications in pharmaceuticals (Kazimierczuk & Orzeszko, 1999).

Interactions with Liposomes : The compound has been studied for its interactions with multilayer liposomes, indicating potential applications in the study of biological membranes and drug delivery systems (Mirosavljević et al., 2014).

Synthesis and Reactivity Studies : Synthesis and reactivity studies of highly fluorinated adamantanols, including adamantane-1-ol, contribute to the understanding of organic synthesis and acid-base chemistry (Adcock & Zhang, 1996).

Safety And Hazards

Orientations Futures

The synthesis of polymers carrying adamantyl substituents in their side chains is a promising area of research . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .

Propriétés

IUPAC Name |

1-(1-adamantyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIZSTYCKHOFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342798 | |

| Record name | 1-(1-adamantyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)propan-1-ol | |

CAS RN |

18341-84-9 | |

| Record name | 1-(1-adamantyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

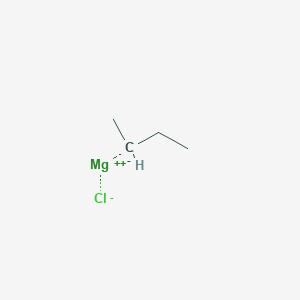

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)